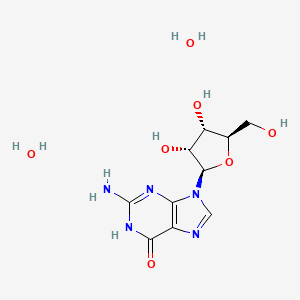
Rubidium chloride Rb 86
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rubidium chloride Rb 86 is a radioactive isotope of rubidium chloride, a chemical compound with the formula RbCl. This alkali metal halide salt is composed of rubidium and chlorine. This compound is known for its applications in scientific research, particularly in the fields of chemistry, biology, and medicine due to its radioactive properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Rubidium chloride can be synthesized through the reaction of rubidium hydroxide with hydrochloric acid, followed by recrystallization to obtain pure rubidium chloride . The reaction is as follows:
RbOH+HCl→RbCl+H2O
Industrial Production Methods
In industrial settings, rubidium chloride is often produced as a byproduct of lithium production. The process involves the extraction of rubidium from lepidolite or pollucite ores, followed by purification and conversion to rubidium chloride .
Analyse Des Réactions Chimiques
Types of Reactions
Rubidium chloride undergoes various chemical reactions, including:
Oxidation and Reduction: Rubidium chloride can participate in redox reactions, where rubidium can be oxidized to rubidium ions.
Substitution: Rubidium chloride can undergo substitution reactions with other halides to form different rubidium halides.
Common Reagents and Conditions
Common reagents used in reactions with rubidium chloride include halogens (e.g., chlorine, bromine) and acids (e.g., hydrochloric acid). The reactions typically occur under standard laboratory conditions .
Major Products Formed
The major products formed from reactions involving rubidium chloride include other rubidium halides (e.g., rubidium bromide, rubidium iodide) and rubidium hydroxide .
Applications De Recherche Scientifique
Rubidium chloride Rb 86 has several scientific research applications:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in studies of ion transport and cellular uptake due to its similarity to potassium ions.
Industry: Applied in the production of specialized glasses and in the calibration of scientific instruments.
Mécanisme D'action
Rubidium chloride Rb 86 mimics the behavior of potassium ions due to its similar ionic radius. It is rapidly absorbed by cells and participates in the sodium-potassium ion exchange pumps present in cell membranes. This mechanism allows it to be used effectively in medical imaging to assess blood flow and cellular activity .
Comparaison Avec Des Composés Similaires
Rubidium chloride Rb 86 can be compared with other similar compounds, such as:
Rubidium fluoride (RbF): Another rubidium halide used in various chemical applications.
Rubidium bromide (RbBr): Similar to rubidium chloride but with bromine instead of chlorine.
Rubidium iodide (RbI): Used in similar applications but with iodine as the halide.
This compound is unique due to its radioactive properties, making it particularly valuable in medical imaging and research applications .
Propriétés
Numéro CAS |
21031-72-1 |
|---|---|
Formule moléculaire |
ClRb |
Poids moléculaire |
121.36 g/mol |
Nom IUPAC |
rubidium-86(1+);chloride |
InChI |
InChI=1S/ClH.Rb/h1H;/q;+1/p-1/i;1+1 |
Clé InChI |
FGDZQCVHDSGLHJ-IEOVAKBOSA-M |
SMILES isomérique |
[Cl-].[86Rb+] |
SMILES canonique |
[Cl-].[Rb+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



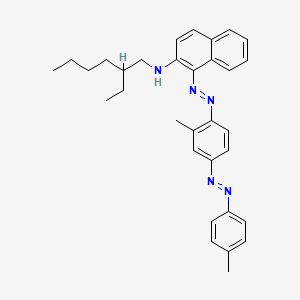
![6,6'-(1,3,5-Triazine-2,4-diyldiimino)bis[10-bromonaphth[2,3-C]acridine-5,8,14(13H)-trione]](/img/structure/B12700790.png)
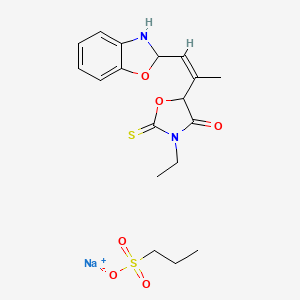

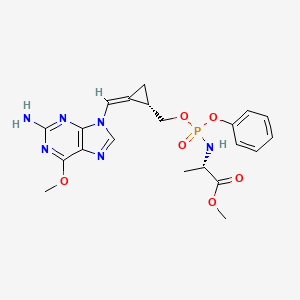

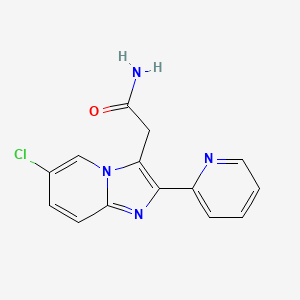
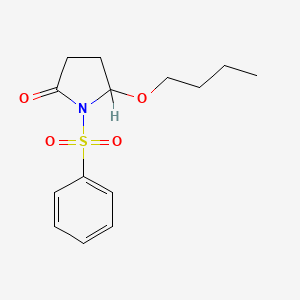
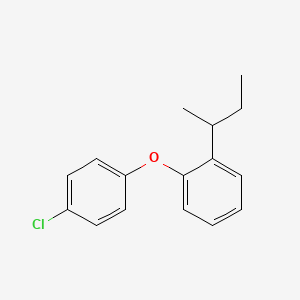
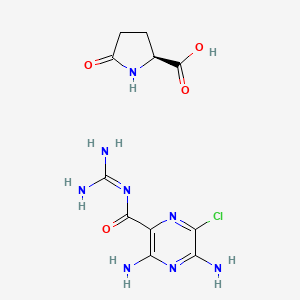
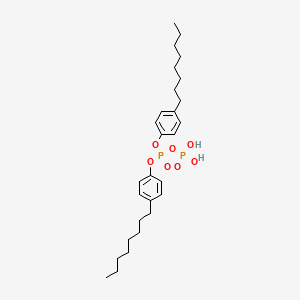
![7-[3-(butan-2-ylamino)-2-hydroxypropoxy]-4H-1,4-benzothiazin-3-one;oxalic acid](/img/structure/B12700846.png)
